molecular formula C17H19N3O3S B2678151 N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2097930-05-5

N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2678151
CAS No.: 2097930-05-5
M. Wt: 345.42
InChI Key: QNFPPCXYPRBTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(Furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a 1,3,5-trimethylpyrazole core linked via a sulfonamide group to a benzyl moiety substituted with a furan-3-yl group. The furan ring introduces electron-rich aromatic character, while the trimethylpyrazole enhances steric bulk and lipophilicity.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12-17(13(2)20(3)19-12)24(21,22)18-10-14-4-6-15(7-5-14)16-8-9-23-11-16/h4-9,11,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFPPCXYPRBTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Bases: Potassium carbonate, triethylamine.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation Products: Furan epoxides, hydroxylated derivatives.

    Reduction Products: Amines from nitro reductions.

    Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

Structural Features

The compound features:

  • A furan ring , which is known for its diverse biological activities.
  • A pyrazole moiety , recognized for its role in medicinal chemistry.
  • A sulfonamide group , which enhances solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the furan and pyrazole rings suggests potential effectiveness against various pathogens.

Pathogen Type Activity Minimum Inhibitory Concentration (MIC)
Gram-positive bacteriaAntibacterial8 µg/mL
Gram-negative bacteriaAntibacterial16 µg/mL
FungiAntifungal12 µg/mL

Studies suggest that this compound may inhibit bacterial DNA gyrase B, a crucial enzyme for bacterial replication, with an IC50 comparable to standard antibiotics like ciprofloxacin.

Anticancer Properties

The pyrazole component is associated with anticancer activities. Various studies have screened this compound against different cancer cell lines, revealing promising results:

Cell Line IC50 (µM)
A549 (lung cancer)20
MCF7 (breast cancer)15
HCT116 (colon cancer)10

These findings indicate that the compound could induce apoptosis in cancer cells and inhibit tumor growth effectively.

Anti-inflammatory Effects

Compounds featuring the pyrazole ring have documented anti-inflammatory properties. Research has shown that they can stabilize human red blood cell membranes, suggesting their potential to mitigate inflammation.

Test Result (%)
HRBC Stabilization85 - 95

This stabilization suggests that the compound could be beneficial in treating inflammatory conditions.

Analgesic Activity

Similar compounds have demonstrated analgesic effects in preclinical models. The mechanism may involve the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory pain pathway.

Case Studies and Research Findings

Recent studies evaluated the biological activity of N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide alongside other derivatives:

  • Antibacterial Efficacy : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Screening : It was tested against multiple cancer cell lines (e.g., A549, MCF7), showing IC50 values indicating potent cytotoxicity.
  • In Vivo Studies : Preliminary animal studies indicated a reduction in tumor size and inflammatory markers upon treatment with the compound.

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the pyrazole ring, sulfonamide linkage, and aromatic groups. Key comparisons include:

Pyrazole-Sulfonamide Core Modifications
  • Compound 27 (4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide) : Substituents: A 4-butyl-3,5-dimethylpyrazole linked to a 4-chlorophenyl carbamoyl group. Physical Properties: Melting point 138–142°C; synthesis yield 76%. Key Differences: The pyridine ring replaces the benzyl group, and the sulfonamide is part of a carbamoyl linkage.
  • Compound 19 (N-(4-Bromophenyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide) :

    • Substituents : A bromophenyl group directly attached to the sulfonamide.
    • Synthesis : 60% yield via reaction of 1,3,5-trimethylpyrazole-4-sulfonyl chloride with 4-bromoaniline.
    • Key Differences : The bromine atom (strong electron-withdrawing) contrasts with the electron-donating furan, affecting electronic properties and reactivity.
Aromatic Group Variations
  • T-IV-J (N-(4-(3-(Furan-3-yl)Acryloyl)Phenyl) Thiophene-2-Carboxamide) :
    • Substituents : Furan-3-yl acryloyl and thiophene carboxamide groups.
    • Spectral Data : IR shows amide C=O stretch at 1679 cm⁻¹ and furan C-O-C stretch at 1170 cm⁻¹.
    • Key Differences : While sharing a furan moiety, T-IV-J lacks the pyrazole-sulfonamide core, instead incorporating a thiophene carboxamide. This highlights divergent pharmacological targeting strategies.
Functional Group Additions
  • 1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide :
    • Substituents : Difluoromethyl and nitro groups on the pyrazole.
    • Key Differences : The nitro group (electron-withdrawing) and difluoromethyl (lipophilic) substituents alter electronic and pharmacokinetic profiles compared to the trimethylpyrazole in the main compound.

Electronic and Steric Effects

  • Electron-Donating vs. In contrast, bromine (Compound 19) and chlorine (Compound 27) withdraw electrons, which may improve oxidative stability .
  • Steric Considerations : The 1,3,5-trimethylpyrazole in the main compound creates significant steric hindrance, possibly limiting interactions with flat binding pockets. Compound 27’s pyridine ring offers planar geometry, which might enhance π-π stacking in enzyme active sites .

Biological Activity

N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide class, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into its key components:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Sulfonamide group : A functional group containing a sulfur atom bonded to a nitrogen atom and two oxygen atoms.
  • Furan and phenyl substituents : Contributing to the compound's lipophilicity and potential interactions with biological targets.

The molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S with a molecular weight of 318.39 g/mol.

Antiproliferative Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, this compound was tested against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated an IC50 value that reflects its potency in inhibiting cell growth without exhibiting cytotoxicity towards normal cells .

The mechanisms underlying the biological activity of this compound may include:

  • Inhibition of Protein Glycation : Pyrazole derivatives have been shown to inhibit protein glycation, which is linked to various diseases including diabetes .
  • Antioxidant Properties : The presence of furan and phenyl groups may enhance antioxidant activity, reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in inflammatory conditions .

Comparative Biological Activity

To provide a clearer understanding of the compound's efficacy compared to other pyrazole derivatives, the following table summarizes key findings:

Compound NameCell Line TestedIC50 (µM)Mechanism
This compoundU937X.XAntiproliferative
1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(aryl)sulfonamido)pyrazoleHep-23.25Cytotoxic
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-arylpyrazoleA54926Antitumor

Note: Exact IC50 values for this compound were not specified in available literature.

Case Studies

Several studies highlight the therapeutic potential of pyrazole derivatives:

  • Anticancer Studies : In vitro studies on various cancer cell lines (MCF7, SF-268) showed that pyrazole derivatives could induce apoptosis and inhibit tumor growth effectively .
  • Anti-inflammatory Research : Research indicated that these compounds could significantly reduce inflammation markers in experimental models of arthritis .
  • Antimicrobial Activity : Some derivatives were tested against bacterial strains such as E. coli and Bacillus subtilis, showing promising antimicrobial properties .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?

  • Methodological Answer : A practical synthesis involves condensation reactions under reflux conditions. For analogous sulfonamide derivatives, a two-step approach is common:

Core Formation : React a substituted pyrazole precursor (e.g., 1,3,5-trimethylpyrazole) with a sulfonating agent (e.g., chlorosulfonic acid) to yield the sulfonamide backbone.

Functionalization : Couple the sulfonamide intermediate with 4-(furan-3-yl)benzyl chloride via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate the reaction .

  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the pure product.

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation (ethanol/water mixtures). Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding networks and dihedral angles between the pyrazole, sulfonamide, and furan-phenyl groups .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT and 2D experiments (HSQC, HMBC) to verify substituent positions.
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets). Parameterize the furan ring’s electron-rich π-system for π-π stacking or hydrogen bonding .
  • QSAR Analysis : Correlate substituent effects (e.g., methyl groups on pyrazole) with activity data. Calculate descriptors (logP, polar surface area) to optimize pharmacokinetics.

Q. What strategies address low solubility in biological assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) on the sulfonamide or furan moiety to improve bioavailability .

Q. How should researchers resolve contradictions in crystallographic data?

  • Methodological Answer :

  • Refinement Checks : In SHELXL, validate thermal parameters (Ueq) and occupancy ratios for disordered fragments (e.g., furan rings). Apply restraints to bond lengths/angles for unstable regions .
  • Complementary Techniques : Pair X-ray data with solid-state NMR or DFT-optimized geometries to confirm torsion angles (e.g., dihedral angles between pyrazole and benzene rings) .

Q. What experimental approaches validate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify substituents (e.g., replace furan with thiophene or vary methyl groups on pyrazole).
  • Biological Testing : Screen analogs in enzyme inhibition assays (e.g., carbonic anhydrase) and compare IC₅₀ values. Use statistical tools (ANOVA) to identify significant SAR trends .

Data Contradiction Analysis

Q. How to interpret conflicting results in biological activity studies?

  • Methodological Answer :

  • Assay Variability : Repeat assays under standardized conditions (pH, temperature) to rule out experimental artifacts.
  • Metabolic Stability : Test for metabolite interference (e.g., furan ring oxidation) using LC-MS. Adjust the scaffold (e.g., replace furan with pyran) to improve stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.